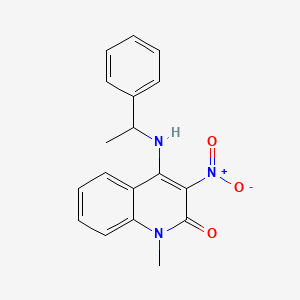

3-(Methylsulfonyl)-1,2-benzenediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Methylsulfonyl)-1,2-benzenediamine, also known as Methylsulfonylmethane (MSM), is a naturally occurring organic sulfur compound found in plants, animals, and humans. It is a white crystalline powder that is soluble in water and has a slight odor of sulfur. MSM has been widely used in the field of medicine, sports nutrition, and cosmetics due to its numerous health benefits.

Applications De Recherche Scientifique

Electrochemical and Chemical Synthesis

The compound 3-(Methylsulfonyl)-1,2-benzenediamine is utilized in the synthesis of sulfonamide and disulfonamide derivatives, demonstrating its versatility in chemical synthesis. Research by Khazalpour and Nematollahi (2015) on the electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine showcases the use of this compound in generating sulfonamide compounds through both electrochemical oxidation and chemical reactions, indicating its role in creating biologically active molecules and potential pharmaceuticals (Khazalpour & Nematollahi, 2015).

Visible-Light-Induced Reactions

Another innovative application is in visible-light photocatalytic reactions, as demonstrated by Huang et al. (2018), where this compound is employed in methylsulfonylation/bicyclization of C(sp3)-tethered 1,7-enynes. This process highlights its use in accessing a wide range of sulfone-containing compounds through C–S bond cleavage of dimethyl sulfoxide (DMSO), underpinning its importance in the synthesis of complex molecular structures with potential pharmaceutical value (Huang et al., 2018).

Photoinduced Sulfonylation

The research on the synthesis of 3-(Methylsulfonyl)benzo[b]thiophenes through a radical relay strategy by Gong et al. (2019) reveals another facet of this compound's application. The study describes a photoinduced sulfonylation that proceeds efficiently under mild conditions, demonstrating the compound's role in the innovative synthesis of thiophene derivatives, which are valuable in the development of new materials and potentially active pharmaceutical ingredients (Gong et al., 2019).

Organic Synthesis and Drug Development

Ellingboe et al. (1992) explored the Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides, underscoring the compound's significance in the development of new therapeutic agents. This research demonstrates the application of this compound derivatives in creating compounds with potential medical applications, particularly in the treatment of arrhythmias (Ellingboe et al., 1992).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with multiple receptors, contributing to their diverse biological activities

Mode of Action

The mode of action of 3-(Methylsulfonyl)-1,2-benzenediamine is currently unknown. It’s possible that it interacts with its targets in a way that induces changes in cellular processes, similar to other compounds with a similar structure . More research is required to elucidate the specific interactions and resulting changes caused by this compound.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, suggesting that they may influence multiple pathways

Pharmacokinetics

These properties significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

Similar compounds have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect a compound’s activity

Propriétés

IUPAC Name |

3-methylsulfonylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIQAMUPQDZCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

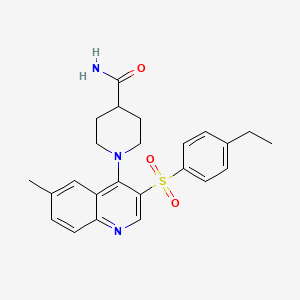

![1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2579006.png)

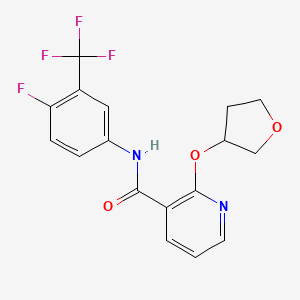

![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2579018.png)

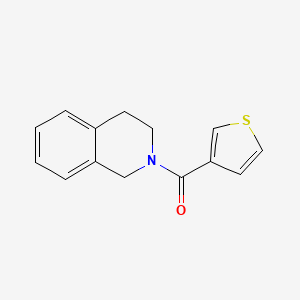

![N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2579022.png)